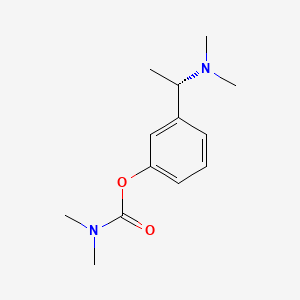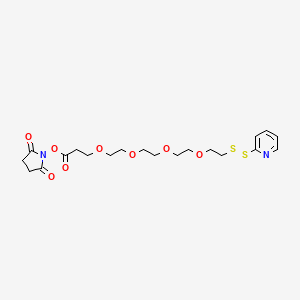
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate, (1S)-
Übersicht
Beschreibung
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate, (1S)-, is a carbamate compound that is widely used in a variety of scientific research applications. It is an organic compound that is commonly referred to as DMC. It is a colorless, odorless, crystalline solid that is slightly soluble in water. DMC is used as a reagent in organic synthesis, and its use in laboratory experiments has been increasing in recent years.
Wissenschaftliche Forschungsanwendungen
Pharmacology and Receptor Interactions
- Nicotinic Acetylcholine Receptor Agonist : This compound has shown potential as an agonist at neuronal nicotinic acetylcholine receptors, with a high selectivity for nicotinic over muscarinic acetylcholine receptors. Structural analogs of this compound have also been synthesized and characterized for their interactions with nicotinic receptor subtypes, providing insights into receptor interaction modes (Jensen et al., 2004).
Optical and Material Science Applications
Nonlinear Optical Properties : This compound, in its variant forms, has been studied for its nonlinear optical absorption properties. Such properties are critical in developing optical devices like optical limiters (Rahulan et al., 2014).
Optical Material Research : Another derivative of this compound has been characterized for its suitability in forming new heterocyclic compounds and its potential as a non-linear optical (NLO) material. The first hyperpolarizability of the compound was computed, indicating its utility in NLO applications (Singh et al., 2014).
Drug Development and Pharmacological Tools
GPR14/Urotensin-II Receptor Agonist : The compound has been identified as a nonpeptidic agonist of the urotensin-II receptor, with high selectivity. This discovery aids in understanding the receptor's function and could lead to drug development (Croston et al., 2002).
Alzheimer's Disease Research : A study focused on synthesizing labeled versions of a closely related compound, which is an investigational drug for Alzheimer's disease. This highlights the compound's significance in neurological research (Ciszewska et al., 1997).
Antimicrobial Applications
- Antimicrobial Activity : Some derivatives of this compound have been synthesized and tested for their antibacterial properties against various bacterial strains, showing significant antibacterial activity. This suggests potential use in antimicrobial applications (Chandrakantha et al., 2011).
Chemical Reaction Mechanisms and Synthesis
- Chemical Synthesis and Reaction Studies : Research has been conducted on the synthesis of related compounds, exploring reaction mechanisms and synthesis methods, which are crucial for developing new chemicals and drugs (Englert et al., 1999).
Eigenschaften
IUPAC Name |
[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-10(14(2)3)11-7-6-8-12(9-11)17-13(16)15(4)5/h6-10H,1-5H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHREYCBCYOMLZ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(=O)N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)OC(=O)N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate, (1S)- | |
CAS RN |
1230021-28-9 | |
| Record name | 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate, (1S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1230021289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1-(DIMETHYLAMINO)ETHYL)PHENYL DIMETHYLCARBAMATE, (1S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRW6Q66O73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![Ethyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1425177.png)